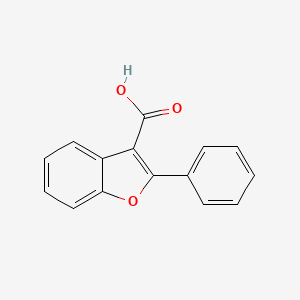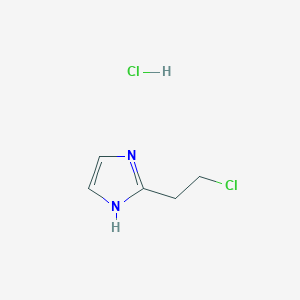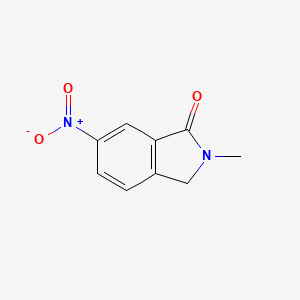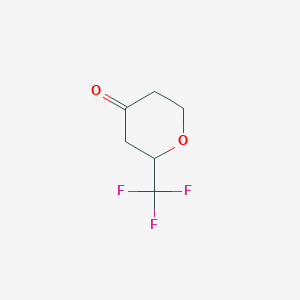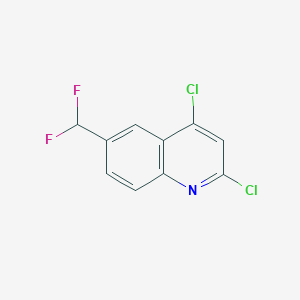
2,4-Dichloro-6-(difluoromethyl)quinoline
Vue d'ensemble
Description
2,4-Dichloro-6-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H4Cl2F2N . It has a molecular weight of 248.06 . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5Cl2F2N/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,10H . The average mass is 266.047 Da and the monoisotopic mass is 264.967285 Da .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 248.06 . The storage temperature is 4°C .Applications De Recherche Scientifique
DNA Gyrase Inhibition
2,4-Dichloro-6-(difluoromethyl)quinoline, as part of the quinolone family, has been studied for its role in inhibiting DNA gyrase. DNA gyrase, an enzyme critical for bacterial DNA replication, has been a target for antibacterial quinolones. Research by Domagala et al. (1986) demonstrated that certain features of quinolone molecules, including the nature of the C7 substituent and the C6-fluorine, significantly affect DNA gyrase inhibition, a key factor in the development of antibacterial drugs (Domagala et al., 1986).
Crystal Structure and Anticancer Activity
Somvanshi et al. (2008) explored the synthesis, crystal structure, and anticancer activity of 2,4-dichloro-6-methylquinoline, a related derivative. Their study highlighted the compound's cytotoxic and apoptotic activity against human oral squamous carcinoma cells, suggesting potential for development as an anticancer agent (Somvanshi et al., 2008).
Corrosion Inhibition Properties
Quinoline derivatives, including variants similar to this compound, have been assessed for their corrosion inhibition properties. Lgaz et al. (2017) investigated three quinoline derivatives as inhibitors for mild steel corrosion in hydrochloric acid solutions. Their findings revealed excellent inhibition properties and suggested a potential application in metal protection (Lgaz et al., 2017).
Synthesis and Cytotoxic Activity in Cancer Research
Lamazzi et al. (2000) synthesized novel derivatives of 6-cyanoindolo[3,2-c]quinoline and 6-cyanobenzimidazo[1,2-c]quinazoline, demonstrating cytotoxic effects and potential applications in cancer research (Lamazzi et al., 2000).
Structural Studies of Quinoline Derivatives
De Souza et al. (2015) studied the crystal structures of quinoline derivatives, including their supramolecular arrangements and interactions. This research aids in understanding the physical and chemical properties of quinoline compounds (De Souza et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dichloro-6-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIVAUACPQVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


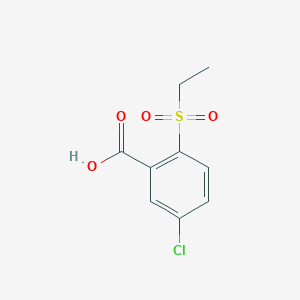
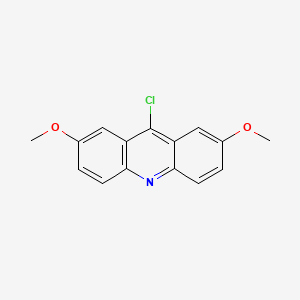
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
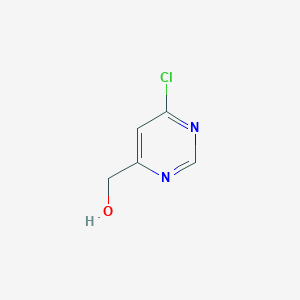



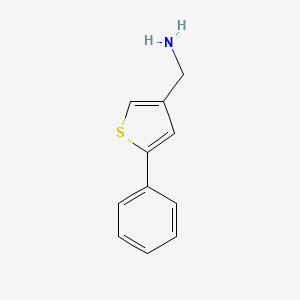
![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)

